Polonium-218

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polonium-218 atom is the radioactive isotope of polonium with relative atomic mass 218.008966 and half-life of 3.10 min.

Scientific Research Applications

Neutralization Kinetics

Polonium-218 ions undergo neutralization in controlled atmospheric conditions, which is critical for understanding environmental interactions. The neutralization processes involve electron-scavenging and electron-transfer mechanisms, with significant implications for atmospheric chemistry and environmental science (Chu & Hopke, 1988). Similarly, environmental neutralization of polonium-218 ions has been extensively studied, demonstrating the crucial role of oxygen and nitrogen dioxide in these processes (Goldstein & Hopke, 1985).

Electrostatic and Diffusion Properties

Unattached polonium-218 in nitrogen gas systems containing trace concentrations of propylene reveals significant insights into its diffusion coefficient and ion mobility. These properties are essential for understanding the behavior of polonium-218 in various industrial and environmental settings (Chan & Phillips, 1991).

Applications in Physics and Chemistry

Studies on polonium isotopes, including polonium-218, contribute significantly to our understanding of nuclear physics and chemistry. These studies have revealed surprising structural and behavioral aspects of polonium isotopes, which are crucial for developing new materials and technologies (Cocolios et al., 2010).

Industrial and Environmental Impact

Research on polonium-218 has significant implications for industrial and environmental health. For instance, the adsorption properties of polonium and its interaction with various metals in different gas atmospheres provide insights into its containment and management in nuclear facilities (Maugeri et al., 2016). Additionally, studies on the colloidal properties of polonium-210 solutions help in understanding its behavior in biological systems and environmental contexts (Morrow et al., 1964).

Health and Safety

Research on polonium, including polonium-218, has also contributed to understanding its health implications, particularly in the context of radiation safety and toxicology. Studies on mortality among workers exposed to polonium-210, a closely related isotope, provide essential data for occupational health and safety regulations (Boice et al., 1978).

properties

CAS RN |

15422-74-9 |

|---|---|

Molecular Formula |

Po |

Molecular Weight |

218.00897 g/mol |

IUPAC Name |

polonium-218 |

InChI |

InChI=1S/Po/i1+9 |

InChI Key |

HZEBHPIOVYHPMT-KUYOKYOWSA-N |

Isomeric SMILES |

[218Po] |

SMILES |

[Po] |

Canonical SMILES |

[Po] |

Other CAS RN |

93862-53-4 |

synonyms |

218Po radioisotope Po-218 radioisotope Polonium-218 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

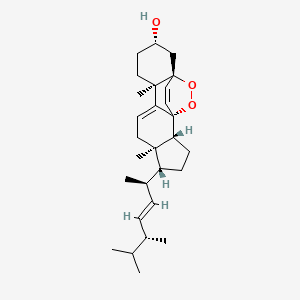

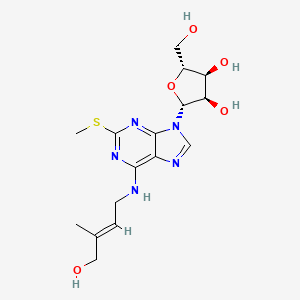

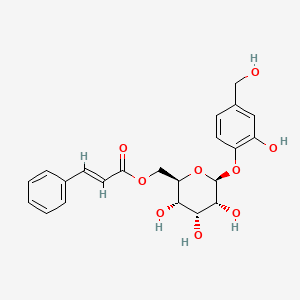

![(6R,7R)-7-[[2-(2-amino-4-thiazolyl)-2-hydroxyimino-1-oxoethyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236009.png)